molecular formula C15H8BrFO2 B3042197 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- CAS No. 527751-47-9

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro-

Cat. No.: B3042197
CAS No.: 527751-47-9
M. Wt: 319.12 g/mol
InChI Key: VHITWVCICYLLKF-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential biological activity.

Mechanism of Action

Target of Action

Flavonoids, including 2’-Bromo-6-fluoroflavone, are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, including inflammation, cancer progression, and immune response .

Mode of Action

The mode of action of flavonoids is associated with their ability to inhibit oxidative stress and related downstream responses, including inflammatory diseases . They interact with their targets, leading to changes in the activity of these targets and subsequently affecting the cellular processes they regulate .

Biochemical Pathways

Flavonoids affect various biochemical pathways. Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes and pathways . .

Result of Action

Flavonoids, including 2’-Bromo-6-fluoroflavone, exhibit anti-inflammatory and anticancer activities and enhance the immune system . They have been shown to inhibit cell migration and induce apoptosis, leading to cell cycle arrest . .

Action Environment

Environmental conditions such as light, water availability, and temperature, as well as hormones and physical injuries, can influence the expression of the genes involved in flavonoid biosynthesis, leading to changes in their availability . These factors can potentially influence the action, efficacy, and stability of 2’-Bromo-6-fluoroflavone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-bromophenyl)-6-fluorochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrFO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHITWVCICYLLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230199
Record name 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527751-47-9
Record name 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527751-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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